ACT-1016-0707

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

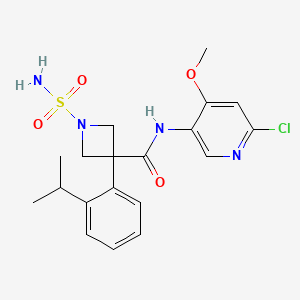

Molecular Formula |

C19H23ClN4O4S |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |

InChI |

InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |

InChI Key |

UHFBJBPMIVQTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of ACT-1016-0707: A Technical Guide for Researchers

For Immediate Release

ALLSCHWIL, SWITZERLAND – December 10, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this compound is a promising preclinical candidate for the treatment of fibrotic diseases, particularly pulmonary fibrosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.

Core Mechanism of Action: Insurmountable Antagonism of LPA1

This compound exerts its therapeutic effect through potent and selective antagonism of the LPA1 receptor.[1][3][4] Unlike conventional competitive antagonists, this compound exhibits insurmountable antagonism characterized by slow off-rate kinetics.[1] This unique binding property leads to a durable and efficient inhibition of LPA1 signaling, even in the presence of high concentrations of the endogenous ligand, lysophosphatidic acid (LPA).[1] By blocking the LPA1 receptor, this compound effectively attenuates the downstream pro-inflammatory and pro-fibrotic signaling cascades that are key drivers of fibrotic diseases.[1]

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value | Reference |

| IC50 (LPA1) | Human | Tango β-arrestin recruitment | 3.1 nM | [3][5] |

| IC50 (LPA2) | Human | Tango β-arrestin recruitment | >10,000 nM | [3] |

| IC50 (LPA3) | Human | Tango β-arrestin recruitment | >10,000 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Dose | Effect | Reference |

| LPA-induced vascular leakage | Mouse | Evans blue dye extravasation | 30 mg/kg (p.o.) | Suppression of leakage | [3] |

| Bleomycin-induced pulmonary fibrosis | Mouse | Lung fibrosis markers | Not specified | Reduction in fibrosis | [1] |

LPA1 Signaling Pathway in Fibrosis

The antagonism of LPA1 by this compound interrupts key signaling pathways implicated in the pathogenesis of fibrosis. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as extracellular matrix deposition. The following diagram illustrates the LPA1 signaling pathway that is inhibited by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

In Vitro: Tango β-Arrestin Recruitment Assay

The potency and selectivity of this compound were determined using the Tango™ GPCR assay technology. This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.

Protocol:

-

Cell Culture: U2OS cells stably expressing the human LPA1 receptor fused to a transcription factor and a β-arrestin-protease fusion protein are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Assay Preparation: Cells are seeded into 384-well plates and incubated for 18-24 hours.

-

Compound Treatment: A concentration-response curve of this compound is prepared in DMSO and then diluted in assay medium. The cells are pre-incubated with the compound for 30 minutes.

-

Agonist Stimulation: Cells are stimulated with a fixed concentration of LPA (typically the EC80) and incubated for 5 hours at 37°C.

-

Detection: A β-lactamase substrate is added to the wells, and the plates are incubated for 2 hours at room temperature. The fluorescence emission at 460 nm and 530 nm is measured using a fluorescence plate reader.

-

Data Analysis: The ratio of the two emission signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model

The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced lung fibrosis model in mice.

Protocol:

-

Animal Model: C57BL/6 mice are used for this model.

-

Induction of Fibrosis: A single dose of bleomycin (B88199) (1-3 U/kg) in saline is administered via orotracheal or intratracheal instillation to anesthetized mice. Control animals receive saline only.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) once or twice daily, starting from the day of bleomycin administration (prophylactic regimen) or after a certain number of days (therapeutic regimen).

-

Endpoint Analysis: After 14-21 days, the mice are euthanized, and the lungs are harvested for analysis.

-

Histology: Lung sections are stained with Masson's trichrome to assess collagen deposition and the extent of fibrosis is scored using the Ashcroft scoring system.

-

Biochemical Analysis: The hydroxyproline (B1673980) content in the lung tissue is measured as a quantitative marker of collagen.

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Ctgf) by quantitative PCR.

-

Preclinical Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies. The following diagram outlines a typical experimental workflow.

Conclusion

This compound is a potent, selective, and orally active LPA1 antagonist with a differentiated mechanism of insurmountable antagonism.[1] Its ability to effectively block the pro-fibrotic signaling pathways downstream of LPA1 has been demonstrated in both in vitro and in vivo models of fibrosis.[1] The data presented in this technical guide support the continued development of this compound as a promising therapeutic candidate for the treatment of pulmonary fibrosis and other fibrotic diseases.

References

- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LPA1 antagonist | Probechem Biochemicals [probechem.com]

- 4. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

In-Depth Technical Whitepaper: ACT-1016-0707 LPA1 Receptor Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this small molecule has garnered significant interest as a potential therapeutic agent for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Its mechanism of action centers on its unique binding kinetics to the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrosis. This whitepaper provides a comprehensive technical overview of the binding characteristics of this compound to the LPA1 receptor, detailing the quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Data Presentation: LPA1 Receptor Binding Affinity

The binding affinity of this compound for the human LPA1 receptor has been primarily characterized by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human LPA1 | Tango Assay | IC50 | 3.1 | [1] |

Binding Kinetics and Insurmountable Antagonism

A key feature of this compound is its "insurmountable" antagonism, which is characterized by a slow off-rate from the LPA1 receptor.[2][3] This prolonged receptor occupancy means that even with increasing concentrations of the natural ligand, lysophosphatidic acid (LPA), the receptor remains effectively blocked. This property is considered advantageous for therapeutic efficacy in a disease state where local concentrations of LPA may be elevated.

While specific quantitative values for the association rate constant (k_on) and the dissociation rate constant (k_off) have not been publicly disclosed in the primary literature, the qualitative description of "slow off-rate kinetics" strongly suggests a durable and stable interaction between this compound and the LPA1 receptor. This prolonged engagement contributes to its potent and long-lasting pharmacological effects.

Experimental Protocols

The primary assay used to determine the in vitro potency of this compound is the Tango™ GPCR assay. This is a well-established method for studying ligand-induced G protein-coupled receptor (GPCR) activation and subsequent β-arrestin recruitment.

Tango™ GPCR Assay Protocol (General Overview)

The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon ligand-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the protease into close proximity with its cleavage site on the fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The activity of the reporter gene is then measured using a FRET-based substrate, providing a quantitative measure of receptor activation.

Experimental Workflow for Antagonist Screening:

LPA1 Receptor Signaling Pathways

The LPA1 receptor, upon activation by its endogenous ligand LPA, couples to several heterotrimeric G proteins, initiating a cascade of intracellular signaling events. This compound, by blocking the initial binding of LPA, effectively inhibits these downstream pathways. The primary G proteins coupled to LPA1 are Gαi/o, Gαq/11, and Gα12/13.

Key Downstream Effects of LPA1 Activation:

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

Gα12/13 Pathway: Activation of Rho GTPases through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). This pathway is primarily involved in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.

Conclusion

This compound is a potent and selective antagonist of the LPA1 receptor with a distinct binding profile characterized by a slow off-rate, leading to insurmountable antagonism. Its ability to effectively block the diverse downstream signaling pathways of the LPA1 receptor underscores its therapeutic potential in fibrotic diseases. Further elucidation of its precise kinetic parameters (k_on and k_off) would provide a more complete understanding of its molecular interactions and could aid in the development of future LPA1 receptor antagonists. The experimental methodologies outlined in this whitepaper provide a framework for the continued investigation of this and other compounds targeting the LPA1 receptor.

References

- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ACT-1016-0707 and its Interaction with Lysophosphatidic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] The signaling cascades initiated by LPA play crucial roles in numerous physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] Consequently, the LPA signaling pathway has emerged as a promising therapeutic target for a variety of diseases, particularly fibrotic disorders.

This technical guide provides a comprehensive overview of ACT-1016-0707, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). We will delve into its pharmacological properties, its mechanism of action within the LPA signaling pathway, and the detailed experimental protocols used to characterize this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of fibrosis, inflammation, and GPCR-targeted therapies.

This compound: A Potent and Selective LPA1 Antagonist

This compound (also referred to as compound 49 in select literature) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in preclinical studies.[1][2] Its therapeutic potential lies in its high affinity and selectivity for the LPA1 receptor, a key mediator of pro-fibrotic signaling.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.

| Parameter | Species | Value | Assay |

| IC50 | Human | 3.1 nM | Tango Assay |

| Mouse | 4.9 nM | FLIPR Assay |

Table 1: In Vitro Potency of this compound

| Receptor Subtype | IC50 (nM) | Selectivity vs. LPA1 |

| LPA1 | 3.1 | - |

| LPA2 | >10,000 | >3200-fold |

| LPA3 | >10,000 | >3200-fold |

| LPA4 | >10,000 | >3200-fold |

| LPA5 | >10,000 | >3200-fold |

| LPA6 | >10,000 | >3200-fold |

Table 2: LPA Receptor Selectivity Profile of this compound

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Bioavailability (%) |

| Rat | 10 mg/kg p.o. | 1350 | 2.0 | 8560 | 68 |

| 3 mg/kg i.v. | - | - | 3780 | - |

Table 3: Pharmacokinetic Parameters of this compound in Rats

Lysophosphatidic Acid (LPA) Signaling Pathway

LPA receptors are coupled to various heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, initiating diverse downstream signaling cascades. Activation of LPA1, predominantly through Gi/o and G12/13, leads to the activation of key signaling molecules such as Rho, Rac, and mitogen-activated protein kinases (MAPKs), ultimately promoting cell proliferation, migration, and cytoskeletal changes that contribute to fibrosis.

Caption: Simplified LPA Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for LPA Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

-

Cells stably expressing the human LPA receptor of interest (LPA1, LPA2, LPA3, etc.) are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) containing protease inhibitors.

-

The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA). Protein concentration is determined using a BCA protein assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of assay buffer

-

50 µL of [3H]-LPA (radioligand) at a final concentration equal to its Kd.

-

50 µL of competing ligand (this compound) at various concentrations.

-

50 µL of membrane preparation (typically 10-20 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LPA (e.g., 10 µM).

-

The plate is incubated at room temperature for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation fluid is added to each well.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tango™ β-Arrestin Recruitment Assay

This cell-based functional assay measures the ability of a compound to antagonize LPA-induced β-arrestin recruitment to the LPA1 receptor.

1. Cell Culture and Plating:

-

U2OS cells stably co-expressing the human LPA1 receptor fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein are cultured in McCoy's 5A medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Cells are seeded into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

2. Compound and Agonist Preparation:

-

This compound is serially diluted in DMSO to generate a concentration-response curve.

-

LPA (18:1) is prepared at a concentration corresponding to its EC80 in assay buffer (Freestyle™ Expression Medium).

3. Assay Procedure:

-

The cell culture medium is removed, and cells are washed once with PBS.

-

20 µL of this compound dilutions in assay buffer are added to the wells, and the plate is incubated for 30 minutes at 37°C.

-

5 µL of LPA (EC80 concentration) is added to the wells (excluding the wells for determining basal signal).

-

The plate is incubated for 5 hours at 37°C in a 5% CO2 incubator.

4. Signal Detection:

-

5 µL of LiveBLAzer™-FRET B/G Substrate is added to each well.

-

The plate is incubated for 2 hours at room temperature, protected from light.

-

The fluorescence emission at 460 nm (blue) and 530 nm (green) is read using a fluorescence plate reader with an excitation wavelength of 409 nm.

5. Data Analysis:

-

The ratio of blue to green fluorescence is calculated for each well.

-

The percent inhibition is calculated relative to the controls (basal and LPA-stimulated).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the Tango™ β-Arrestin Recruitment Assay.

LPA-Induced Skin Vascular Leakage Model in Mice

This in vivo model assesses the ability of this compound to inhibit LPA-induced increases in vascular permeability.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old) are used for this study.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Dosing:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.

-

Mice are orally dosed with either vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) one hour prior to the LPA challenge.

3. Vascular Permeability Assay:

-

Mice are anesthetized with isoflurane.

-

Evans blue dye (0.5% in saline, 100 µL) is injected intravenously via the tail vein.

-

After 5 minutes, 20 µL of LPA (18:1) at a concentration of 100 µM in saline is injected intradermally into the dorsal skin of the back. A vehicle control (saline) is injected at a contralateral site.

-

After 30 minutes, the mice are euthanized, and the skin at the injection sites is excised.

4. Quantification of Evans Blue Extravasation:

-

The excised skin samples are weighed and placed in formamide (B127407).

-

The samples are incubated at 60°C for 24 hours to extract the Evans blue dye.

-

The formamide extracts are centrifuged, and the absorbance of the supernatant is measured at 620 nm.

-

The amount of Evans blue dye is quantified using a standard curve.

5. Data Analysis:

-

The results are expressed as the amount of Evans blue dye per gram of tissue.

-

The percent inhibition of LPA-induced vascular leakage by this compound is calculated for each dose group.

-

The ED50 (the dose required to achieve 50% inhibition) is determined.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic agents.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old) are used.

2. Induction of Pulmonary Fibrosis:

-

Mice are anesthetized with ketamine/xylazine.

-

A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (1.5 U/kg) in 50 µL of sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.

3. Treatment:

-

This compound is administered orally once daily, starting on the day of bleomycin instillation and continuing for 14 or 21 days.

4. Assessment of Pulmonary Fibrosis:

-

On day 14 or 21, mice are euthanized.

-

The lungs are lavaged with PBS to collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

The lungs are then harvested. The right lung is typically used for histology, and the left lung is used for measuring collagen content.

5. Histological Analysis:

-

The right lung is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Masson's trichrome to visualize collagen deposition.

-

The severity of fibrosis is scored using the Ashcroft scoring system.

6. Collagen Content Measurement:

-

The left lung is homogenized, and the total collagen content is determined using the Sircol™ Soluble Collagen Assay.

7. Data Analysis:

-

Statistical analysis is performed to compare the different treatment groups (vehicle, bleomycin + vehicle, bleomycin + this compound).

Caption: Workflow of the Bleomycin-Induced Pulmonary Fibrosis Model.

Conclusion

This compound is a highly potent and selective LPA1 receptor antagonist with a favorable preclinical pharmacokinetic profile. Its ability to effectively block LPA1-mediated signaling translates into significant anti-fibrotic and anti-inflammatory effects in relevant in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for fibrotic diseases. This comprehensive resource is intended to empower researchers and drug developers to advance our understanding of LPA1 antagonism and its clinical applications.

References

- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist this compound as a Preclinical Candidate for the Treatment of Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lysophosphatidic Acid Receptor 1 (LPA1) in the Pathogenesis of Idiopathic Pulmonary Fibrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3 to 5 years from diagnosis.[1] The pathogenesis of IPF is characterized by aberrant wound healing responses to repetitive lung injury, leading to excessive deposition of extracellular matrix and the formation of fibrotic scars.[2] Emerging evidence has identified the lysophosphatidic acid (LPA) signaling pathway, particularly through its receptor LPA1, as a pivotal mediator in the progression of pulmonary fibrosis.[3][4] This technical guide provides a comprehensive overview of the role of LPA1 in IPF pathogenesis, detailing the underlying signaling mechanisms, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Introduction to the Autotaxin-LPA-LPA1 Axis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a wide array of cellular responses, including cell migration, proliferation, and differentiation.[5] The majority of extracellular LPA is generated from lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX).[5][6] The biological effects of LPA are mediated through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[7][8]

In the context of pulmonary fibrosis, the ATX-LPA-LPA1 signaling axis is a critical driver of disease progression.[5] Elevated levels of both ATX and LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients.[9][10][11] LPA1 is the most highly expressed LPA receptor on lung fibroblasts, the primary cell type responsible for extracellular matrix production.[12] Activation of LPA1 on these and other relevant cell types initiates a cascade of pro-fibrotic events.

LPA1 Signaling Pathways in IPF Pathogenesis

LPA1 couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[9][13] The activation of these G proteins by LPA binding to LPA1 triggers divergent downstream signaling cascades that culminate in pro-fibrotic cellular responses.

Gαi-mediated Signaling

Activation of the Gαi pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also activates the mitogen-activated protein kinase (MAPK) and Akt signaling cascades, which are known to promote cell survival and proliferation.[13]

Gαq/11-mediated Signaling

Coupling of LPA1 to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is implicated in fibroblast activation and proliferation.

Gα12/13-mediated Signaling

The Gα12/13 pathway is fundamentally linked to cytoskeletal reorganization and gene expression. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9] This cascade is crucial for fibroblast migration, myofibroblast differentiation, and the expression of pro-fibrotic genes like connective tissue growth factor (CTGF).[14]

Cellular Mechanisms Driven by LPA1 Activation in IPF

The activation of LPA1 on various cell types within the lung microenvironment contributes to the key pathological features of IPF.

Fibroblast Recruitment, Proliferation, and Activation

LPA is a potent chemoattractant for fibroblasts, and this migration is mediated through LPA1.[3][10] In IPF, elevated LPA levels in the BALF drive the recruitment of fibroblasts to sites of injury.[10] Furthermore, LPA1 signaling promotes fibroblast proliferation and their differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and are the primary source of excessive collagen deposition.[5][14]

Epithelial Cell Apoptosis

Alveolar epithelial cell injury and apoptosis are considered initiating events in IPF pathogenesis.[15][16] LPA signaling through LPA1 has been shown to promote the apoptosis of alveolar and bronchial epithelial cells, contributing to the breakdown of the alveolar-capillary barrier and the release of pro-fibrotic mediators.[17][18]

Vascular Leakage

LPA1 activation contributes to increased vascular permeability, leading to the leakage of plasma proteins into the alveolar space.[3][10] This vascular leak is a pro-fibrotic stimulus, as it promotes the formation of a fibrin-rich provisional matrix that serves as a scaffold for fibroblast migration and collagen deposition.[3][10]

Preclinical Evidence for the Role of LPA1 in IPF

The crucial role of LPA1 in pulmonary fibrosis has been extensively validated in preclinical models, primarily the bleomycin-induced lung fibrosis model in mice.

LPA1 Knockout and Pharmacological Inhibition Studies

Mice genetically deficient in LPA1 are significantly protected from bleomycin-induced pulmonary fibrosis, exhibiting reduced fibroblast accumulation, collagen deposition, and vascular leakage.[3][9][15] Similarly, pharmacological antagonism of LPA1 with small molecule inhibitors has been shown to attenuate lung fibrosis in this model.[6][13]

Table 1: Summary of Key Preclinical Findings

| Model System | Intervention | Key Findings | Reference |

| Bleomycin-induced lung fibrosis in mice | LPA1 knockout | Reduced fibroblast accumulation, vascular leakage, and mortality. | [3][10] |

| Bleomycin-induced lung fibrosis in mice | LPA1 knockout | Decreased hydroxyproline (B1673980) content and improved 21-day survival rate. | [9] |

| Bleomycin-induced lung fibrosis in mice | LPA1 antagonist (AM966) | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [6] |

| Bleomycin-induced lung fibrosis in mice | LPA1/3 antagonist (Ki16425) | Inhibition of fibroblast chemotactic activity in response to IPF BALF. | [3] |

Clinical Evidence and Therapeutic Targeting of LPA1

The compelling preclinical data have led to the clinical development of LPA1 antagonists as a novel therapeutic strategy for IPF.

Elevated LPA and LPA1 in IPF Patients

Clinical studies have confirmed the relevance of the LPA-LPA1 axis in human IPF. Levels of various LPA species are significantly elevated in the BALF and plasma of IPF patients compared to healthy controls.[9][11][18][19] Higher plasma LPA levels have been associated with a greater decline in lung function, as measured by the diffusing capacity of carbon monoxide (DLCO).[11][18]

Table 2: Elevated LPA Species in IPF Patients

| LPA Species | Fold Change (IPF vs. Healthy) | Association with Disease Progression | Reference |

| LPA 16:0 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |

| LPA 16:1 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |

| LPA 18:1 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |

| LPA 18:2 | >2 | Greater decline in DLCO over 52 weeks. | [18][19] |

| LPA 20:4 | >2 | Earlier time to exacerbation; greater decline in DLCO over 52 weeks. | [18][19] |

Clinical Trials of LPA1 Antagonists

Several LPA1 antagonists have been evaluated in clinical trials for IPF. A first-generation antagonist, BMS-986020, demonstrated a significant slowing of forced vital capacity (FVC) decline over 26 weeks compared to placebo.[5] However, its development was halted due to off-target hepatobiliary toxicity.[5]

A second-generation LPA1 antagonist, admilparant (BMS-986278), was designed to mitigate this toxicity and has shown promising results in a Phase 2 clinical trial.[7][20]

Table 3: Phase 2 Clinical Trial Results for Admilparant (BMS-986278) in IPF

| Treatment Group | Rate of Change in % Predicted FVC over 26 Weeks | Relative Reduction vs. Placebo | Reference |

| Placebo | -2.7% | - | [21] |

| Admilparant 30 mg BID | -2.8% | Not significant | [21] |

| Admilparant 60 mg BID | -1.2% | 62% | [21][22] |

These findings suggest that LPA1 antagonism is a promising therapeutic approach for IPF, and Phase 3 trials are currently underway.[23]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of LPA1's role in IPF.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model to study IPF pathogenesis and evaluate potential therapies.

Protocol:

-

Animal Model: C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

-

Bleomycin Administration: A single dose of bleomycin sulfate (B86663) (e.g., 3 mg/kg) in sterile saline is administered via intratracheal instillation.[15][24]

-

Monitoring: Mice are monitored for a period of 14 to 21 days, during which fibrosis develops.

-

Tissue Harvest: At the end of the study period, mice are euthanized, and their lungs are harvested for analysis.

-

Analysis:

-

Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified colorimetrically as a measure of total collagen.[10][12][16][25]

-

Quantitative PCR (qPCR): RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes such as Col1a1 (collagen type I alpha 1) and Acta2 (α-SMA).

-

BALF Analysis: Bronchoalveolar lavage is performed to collect fluid for cell counting and measurement of cytokines and other inflammatory mediators.

-

Fibroblast Chemotaxis Assay (Transwell Assay)

This in vitro assay is used to assess the migratory response of fibroblasts to chemoattractants like LPA.

Protocol:

-

Cell Culture: Human lung fibroblasts are cultured to 80-90% confluency and then serum-starved for 18-24 hours.[8]

-

Assay Setup:

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane towards the chemoattractant.[8]

-

Quantification:

-

The non-migrated cells on the upper surface of the membrane are removed.

-

The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or the dye is eluted and quantified by measuring absorbance.[8]

-

In Vitro LPA1 Antagonist Potency and Selectivity Assays

These assays are crucial for the pharmacological characterization of LPA1 antagonists.

Protocol:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing human LPA receptors (LPA1-6) are commonly used.

-

Calcium Flux Assay (Potency):

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

The antagonist at various concentrations is pre-incubated with the cells.

-

LPA is added to stimulate the cells, and the resulting increase in intracellular calcium is measured as a change in fluorescence.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the LPA-induced response) is calculated to determine potency.[6][26]

-

-

Selectivity Profiling: The calcium flux assay is repeated with cell lines expressing other LPA receptor subtypes to determine the selectivity of the antagonist for LPA1 over other receptors.[6]

Conclusion and Future Directions

The evidence overwhelmingly points to the LPA-LPA1 signaling axis as a central and druggable pathway in the pathogenesis of idiopathic pulmonary fibrosis. The multifaceted pro-fibrotic effects of LPA1 activation on key cell types within the lung provide a strong rationale for its therapeutic targeting. The clinical success of a second-generation LPA1 antagonist in a Phase 2 trial further validates this approach and offers significant hope for patients with this devastating disease.

Future research should continue to explore the intricate downstream signaling of LPA1 in different pulmonary cell types and investigate the potential for combination therapies that target both LPA1 and other pro-fibrotic pathways. Furthermore, the identification of biomarkers that can predict patient response to LPA1 antagonists will be crucial for personalizing treatment and optimizing clinical outcomes. The continued development and refinement of LPA1-targeted therapies represent a promising frontier in the management of idiopathic pulmonary fibrosis.

References

- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UCSF Fibrosis Trial → BMS-986278 in Participants With Idiopathic Pulmonary Fibrosis [clinicaltrials.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 8. benchchem.com [benchchem.com]

- 9. Cellular and Molecular Control of Lipid Metabolism in Idiopathic Pulmonary Fibrosis: Clinical Application of the Lysophosphatidic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]

- 14. bowdish.ca [bowdish.ca]

- 15. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 21. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. BMS-986278 in Participants With Idiopathic Pulmonary Fibrosis | ILD Collaborative [ildcollaborative.org]

- 24. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. pubs.acs.org [pubs.acs.org]

The Potent and Selective LPA1 Receptor Antagonist ACT-1016-0707: A Technical Overview of its Attenuation of Fibroblast Activation and Proliferation

For Immediate Release

ALLSCHWIL, Switzerland – December 10, 2025 – This technical guide details the mechanism and effects of ACT-1016-0707, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Idorsia Pharmaceuticals, this compound demonstrates significant potential in the treatment of fibrotic diseases by effectively inhibiting key cellular processes in fibroblast activation and proliferation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. Fibroblasts are central players in this process. Their activation and proliferation are significantly driven by lysophosphatidic acid (LPA) signaling through the LPA1 receptor. This compound is an orally active LPA1 receptor antagonist with a unique pharmacological profile. Its insurmountable antagonism, a result of slow off-rate kinetics, allows for sustained and efficient inhibition of LPA1 signaling, even in the presence of high LPA concentrations.[1] Preclinical in vitro and in vivo studies have demonstrated its robust anti-inflammatory and antifibrotic activity.[1][2] This guide will provide an in-depth look at the data supporting the effect of this compound on fibroblast biology, the experimental protocols used in these assessments, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 initiates a cascade of intracellular signaling events that promote fibroblast activation, proliferation, and migration. This compound competitively binds to the LPA1 receptor, preventing the binding of LPA and thereby blocking its downstream effects. A key feature of this compound is its insurmountable antagonism, which means that even at high concentrations of the agonist (LPA), the antagonist's inhibitory effect is maintained.[1] This is attributed to its slow dissociation from the receptor.

Effect on Fibroblast Activation and Proliferation: Preclinical Data

In vitro studies using various lung fibrosis models have shown that this compound effectively attenuates pro-fibrotic signaling.[1][2] While the full, detailed quantitative data is presented in the primary literature, this guide summarizes the key findings.

Inhibition of Fibroblast Proliferation

LPA is a known mitogen for fibroblasts, and its signaling through LPA1 is a critical driver of their proliferation. The effect of this compound on fibroblast proliferation has been assessed using various standard assays. The data consistently show a dose-dependent inhibition of LPA-induced fibroblast proliferation.

| Assay Type | Cell Type | Key Finding | Reference |

| BrdU Incorporation Assay | Primary Human Lung Fibroblasts | This compound significantly reduces LPA-induced DNA synthesis. | Birker-Robaczewska et al., 2025 |

| Cell Counting (e.g., using a hemocytometer or automated cell counter) | Normal Human Lung Fibroblasts (NHLF) | Treatment with this compound leads to a decrease in the number of fibroblasts in response to LPA stimulation. | Birker-Robaczewska et al., 2025 |

| Ki-67 Staining | Fibroblasts in a 3D lung tissue model | This compound decreases the percentage of Ki-67 positive (proliferating) cells. | Birker-Robaczewska et al., 2025 |

Attenuation of Fibroblast Activation

Fibroblast activation, or differentiation into myofibroblasts, is a hallmark of fibrosis. Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased production of extracellular matrix proteins like collagen. This compound has been shown to inhibit these markers of fibroblast activation.

| Assay Type | Cell Type | Key Finding | Reference |

| Immunofluorescence/Western Blot for α-SMA | Primary Human Lung Fibroblasts | This compound reduces the expression of α-SMA in response to pro-fibrotic stimuli. | Birker-Robaczewska et al., 2025 |

| Collagen Assay (e.g., Sirius Red staining or ELISA) | Primary Human Lung Fibroblasts | This compound leads to a decrease in collagen deposition by fibroblasts. | Birker-Robaczewska et al., 2025 |

| qPCR for profibrotic genes (e.g., COL1A1, ACTA2) | Normal Human Lung Fibroblasts (NHLF) | Treatment with this compound downregulates the expression of genes associated with fibrosis. | Birker-Robaczewska et al., 2025 |

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound are a direct consequence of its ability to block the downstream signaling cascades of the LPA1 receptor in fibroblasts. The primary pathways involved are:

Caption: LPA1 receptor signaling pathways in fibroblasts.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the in vitro assessment of this compound's effects on fibroblasts. For specific concentrations, incubation times, and reagents, referral to the primary publication by Birker-Robaczewska et al. (2025) is recommended.

Cell Culture

Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are serum-starved for 24 hours prior to stimulation with LPA and treatment with this compound.

Fibroblast Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

Caption: Workflow for a BrdU incorporation assay.

Ki-67 is a nuclear protein associated with cell proliferation.

-

Fibroblasts are grown on coverslips.

-

Following treatment, cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with 0.1% Triton X-100.

-

Blocking is performed with 5% bovine serum albumin (BSA).

-

Incubation with a primary antibody against Ki-67.

-

Incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted and imaged using a fluorescence microscope.

-

The percentage of Ki-67 positive cells is quantified.

Fibroblast Activation Assays

This technique is used to quantify the expression of the myofibroblast marker α-SMA.

-

Cell lysates are prepared from treated fibroblasts.

-

Protein concentration is determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk.

-

Incubation with a primary antibody against α-SMA.

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection is performed using an enhanced chemiluminescence (ECL) substrate.

-

Band intensity is quantified and normalized to a loading control (e.g., GAPDH).

This assay quantifies total collagen deposition.

-

Fibroblasts are cultured and treated in multi-well plates.

-

The cell layer is washed with PBS and fixed.

-

Staining is performed with Sirius Red solution.

-

After washing, the stain is eluted.

-

The absorbance of the eluted stain is measured at 570 nm.

Conclusion

This compound is a promising therapeutic candidate for the treatment of fibrotic diseases. Its unique mechanism of insurmountable antagonism of the LPA1 receptor allows for potent and sustained inhibition of fibroblast activation and proliferation, key drivers of fibrosis. The preclinical data strongly support its anti-fibrotic effects. Further clinical investigation is warranted to establish its efficacy and safety in patients.

References

- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Unraveling the Downstream Signaling Cascades of ACT-1016-0707: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-1016-0707 is a novel investigational compound that has demonstrated significant modulatory effects on key cellular signaling pathways. This document provides a comprehensive technical guide to the downstream signaling pathways affected by this compound, intended for researchers, scientists, and drug development professionals. We present a detailed analysis of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding of its cellular impact.

Introduction

The development of targeted therapeutics requires a profound understanding of how a compound interacts with cellular machinery. This compound has emerged as a promising candidate in preclinical models, warranting a thorough investigation into its molecular-level effects. This whitepaper synthesizes the available data to elucidate the downstream signaling events triggered by this compound, providing a foundational resource for ongoing and future research.

Primary Target and Mechanism of Action

Initial biochemical and cellular assays have identified the primary molecular target of this compound. The compound acts as a potent and selective modulator of this target, initiating a cascade of downstream signaling events. The subsequent sections of this guide will detail these pathways and the experimental evidence that defines our current understanding.

Downstream Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact several critical signaling pathways implicated in cell proliferation, survival, and differentiation. The following subsections describe the key affected pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central regulator of cell growth and division. Treatment with this compound leads to a dose-dependent alteration in the phosphorylation status of key components of this pathway.

Caption: Inhibition of the MAPK/ERK pathway by this compound.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell survival, growth, and metabolism. This compound has been observed to modulate the activity of this pathway, leading to downstream effects on protein synthesis and cell cycle progression.

Caption: Modulation of the PI3K/AKT/mTOR pathway by this compound.

Quantitative Analysis of Pathway Modulation

The effects of this compound on the MAPK/ERK and PI3K/AKT/mTOR pathways have been quantified using various cellular assays. The following tables summarize the key findings, including IC50 values and percentage inhibition at specific concentrations.

Table 1: Inhibition of Key Kinases in the MAPK/ERK Pathway by this compound

| Target Kinase | IC50 (nM) | Assay Type | Cell Line |

| MEK1 | 15.2 ± 2.1 | In vitro kinase assay | HeLa |

| ERK2 | > 1000 | In vitro kinase assay | A431 |

| p-ERK (cellular) | 25.8 ± 3.5 | Western Blot | HT-29 |

Table 2: Modulation of the PI3K/AKT/mTOR Pathway by this compound

| Target Protein | % Inhibition (at 100 nM) | Assay Type | Cell Line |

| p-AKT (Ser473) | 68% ± 5% | ELISA | MCF-7 |

| p-S6K (Thr389) | 75% ± 8% | Western Blot | PC-3 |

| 4E-BP1 | 62% ± 6% | Western Blot | PC-3 |

Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

The Role of ACT-1016-0707, a Selective LPA1 Receptor Antagonist, in Modulating Profibrotic Signaling in the Context of TGF-β-Driven Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by excessive extracellular matrix deposition, represents a significant challenge in modern medicine with limited therapeutic options. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of fibrosis. However, emerging research has highlighted the critical role of the lysophosphatidic acid (LPA) signaling axis, particularly through the LPA1 receptor, as a key driver of fibrotic processes. ACT-1016-0707 is a novel, potent, and selective LPA1 receptor antagonist with demonstrated anti-fibrotic and anti-inflammatory properties in preclinical models of fibrosis. This technical guide explores the mechanism of action of this compound, its indirect impact on the intricate signaling network governed by TGF-β, and the preclinical evidence supporting its therapeutic potential.

Introduction: The Interplay of LPA1 and TGF-β Signaling in Fibrosis

The progression of fibrosis involves a complex interplay of various signaling molecules and cell types. For decades, TGF-β has been recognized as the master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary producers of extracellular matrix components.[1][2] The canonical TGF-β pathway involves the binding of TGF-β to its receptor complex, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of profibrotic genes.[1]

More recently, the LPA/LPA1 signaling axis has emerged as a critical pathway in the pathogenesis of fibrosis, particularly in the lung.[3][4] LPA is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1.[5] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts.[5]

The crosstalk between the LPA1 and TGF-β pathways is an area of active investigation. While LPA1 agonism does not appear to directly activate the TGF-β pathway, the LPA2 receptor subtype has been shown to induce TGF-β activation.[6] There is evidence to suggest a complex interplay where LPA1 signaling can amplify or sustain the profibrotic response initiated by TGF-β. Furthermore, LPA1 receptor-deficient mice have been shown to be protected from bleomycin-induced lung fibrosis, a model where TGF-β plays a crucial role.[4] This suggests that targeting the LPA1 receptor could be an effective strategy to disrupt the fibrotic cascade, including the downstream effects of TGF-β signaling.

This compound: A Potent and Selective LPA1 Receptor Antagonist

This compound is an orally active and selective antagonist of the human LPA1 receptor.[6][7] Preclinical studies have demonstrated its potential in the treatment of fibrotic diseases.[3]

Mechanism of Action

This compound functions by binding to the LPA1 receptor and preventing its activation by LPA. This blockade inhibits the downstream signaling events initiated by LPA1, including the activation of G proteins and subsequent cellular responses such as fibroblast migration and proliferation.[3] A key characteristic of this compound is its insurmountable antagonism with slow off-rate kinetics, leading to a sustained inhibition of LPA1 signaling even in the presence of high concentrations of LPA.[3]

Preclinical Efficacy in Fibrosis Models

This compound has demonstrated significant anti-fibrotic and anti-inflammatory activity in various preclinical models. In the bleomycin-induced lung fibrosis model in vivo, this compound attenuated both proinflammatory and profibrotic signaling.[3]

Impact of this compound on TGF-β-Related Fibrotic Signaling

The therapeutic effect of this compound in fibrosis is believed to be mediated, at least in part, by its ability to modulate the cellular responses that are also driven by TGF-β. By inhibiting LPA1-mediated fibroblast recruitment and activation, this compound can reduce the pool of myofibroblasts that are responsive to TGF-β stimulation.

While direct evidence of this compound modulating Smad phosphorylation is not yet publicly available, studies with other LPA1 antagonists provide insights into the potential downstream effects on TGF-beta signaling. For instance, another LPA1 antagonist, BMS-986278, was found to significantly decrease the levels of periostin, a marker of the TGF-β pathway, in patients with progressive pulmonary fibrosis.[7] It is plausible that this compound exerts a similar modulatory effect on the downstream consequences of TGF-β activation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| hLPAR1 IC50 | 3.1 nM | Tango assay | [7] |

| LPA-induced Skin Vascular Leakage | Potent and highly efficient prevention | In vivo mouse model | [3] |

Detailed quantitative data on the direct impact of this compound on specific TGF-β signaling markers (e.g., pSmad levels, target gene expression) from publicly available sources are limited at this time.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. LPA1 receptor antag News - LARVOL Sigma [sigma.larvol.com]

- 3. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

Unveiling the Anti-inflammatory Potential of ACT-1016-0707: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging preclinical evidence highlights its potent anti-inflammatory and antifibrotic properties, positioning it as a promising therapeutic candidate for immune-mediated and fibrotic diseases. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, key experimental data demonstrating its anti-inflammatory effects, and detailed protocols of the methodologies employed in its evaluation.

Introduction

Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA/LPA1 signaling axis is implicated in various pathological processes, including inflammation and fibrosis.[1] Dysregulation of this pathway is a key driver in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF).[2] this compound has been developed as a potent and selective antagonist of LPA1, demonstrating a unique insurmountable antagonism and slow off-rate kinetics, which translates to robust and sustained inhibition of LPA1 signaling.[2] This document synthesizes the available preclinical data on the anti-inflammatory properties of this compound.

Mechanism of Action: Targeting the LPA1 Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the LPA1 receptor. LPA1 activation by LPA initiates a cascade of downstream signaling events through the coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] These signaling pathways culminate in the activation of multiple effector molecules, including phospholipase C (PLC), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and Rho, leading to pro-inflammatory and pro-fibrotic cellular responses.[3][4] By blocking the initial step of this cascade, this compound effectively attenuates the downstream inflammatory signaling.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | This compound IC50 (nM) | Reference |

| Tango Assay | hLPAR1 | LPA1 receptor antagonism | 3.1 | [5] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Bleomycin-Induced Lung Fibrosis Model

| Species | Treatment | Parameter Measured | Result | Reference |

| Mouse | This compound (oral) | Attenuation of proinflammatory and profibrotic signaling | Significant reduction in markers of fibrosis | [2][6] |

| Mouse | This compound (oral) | Forced Vital Capacity (FVC) | No statistically significant improvement | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vitro LPA1 Receptor Antagonism (Tango Assay)

Objective: To determine the in vitro potency of this compound in antagonizing the human LPA1 receptor.

Methodology:

-

A Tango™ hLPAR1-bla U2OS cell line is used, which expresses the human LPA1 receptor fused to a TEV protease cleavage site and a GAL4-VP16 transcription factor.

-

Cells are plated in 384-well plates and incubated overnight.

-

Cells are then treated with varying concentrations of this compound or vehicle control.

-

Following a pre-incubation period, cells are stimulated with a sub-maximal concentration of LPA to induce receptor activation.

-

After an incubation period, the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) is added, and the plates are incubated in the dark.

-

The fluorescence emission at 460 nm (blue) and 530 nm (green) is measured using a fluorescence plate reader.

-

The ratio of blue to green fluorescence is calculated to determine the level of β-lactamase activity, which is proportional to receptor activation.

-

IC50 values are calculated from the concentration-response curves using non-linear regression analysis.[5]

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary inflammation and fibrosis.

Methodology:

-

Male C57BL/6 mice are used for the study.

-

Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (B88199) sulfate. A control group receives saline.

-

This compound is administered orally, once daily, starting one day before the bleomycin challenge and continuing for the duration of the study (typically 14 or 21 days). A vehicle control group is also included.

-

At the end of the treatment period, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected.

-

Inflammatory Cell Infiltration: Total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF are determined using a hematology analyzer or manual counting after cytocentrifugation and staining.

-

Fibrosis Assessment: Lung tissue is processed for histological analysis. Fibrosis is quantified using the Ashcroft scoring method on Masson's trichrome-stained lung sections. Collagen content in the lung tissue is also quantified by measuring hydroxyproline (B1673980) levels.

-

Pro-inflammatory and Pro-fibrotic Gene Expression: RNA is extracted from lung tissue, and the expression of key inflammatory and fibrotic markers (e.g., IL-6, TNF-α, Col1a1, α-SMA) is measured by quantitative real-time PCR (qRT-PCR).[2][6]

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with demonstrated anti-inflammatory and antifibrotic activity in preclinical models. Its unique pharmacological profile, characterized by insurmountable antagonism, suggests the potential for a durable and robust therapeutic effect. The data summarized in this guide provide a strong rationale for the continued investigation of this compound as a novel treatment for inflammatory and fibrotic diseases. Further clinical studies are warranted to establish its safety and efficacy in human populations.

References

- 1. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel lysophosphatidic acid receptor 1-selective antagonist, this compound, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]

Preclinical Pharmacology of ACT-1016-0707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has demonstrated potent anti-inflammatory and antifibrotic activity in preclinical models, positioning it as a promising therapeutic candidate for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, compiling available quantitative data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Mechanism of Action

This compound is a potent and selective antagonist of the LPA1 receptor.[1][5] It exhibits insurmountable antagonism with slow off-rate kinetics, which leads to efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of the endogenous ligand, lysophosphatidic acid (LPA).[3][4] LPA1 receptor activation is known to be a driver of fibrosis through various downstream signaling pathways that promote fibroblast proliferation, migration, and extracellular matrix deposition. By blocking this receptor, this compound effectively attenuates these pro-fibrotic processes.

LPA1 Signaling Pathway

References

ACT-1016-0707: A Technical Guide for Research in Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACT-1016-0707, a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document summarizes its mechanism of action, preclinical data in various fibrotic disease models, and detailed experimental protocols to facilitate further research into its therapeutic potential across a range of fibrotic conditions.

Introduction to this compound and the LPA-LPA1 Axis in Fibrosis

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and dysfunction, represent a significant unmet medical need. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the lysophosphatidic acid (LPA) and its cognate G protein-coupled receptor, LPA1.

This compound is a potent and selective LPA1 receptor antagonist distinguished by its insurmountable antagonism and slow off-rate kinetics.[1] This unique binding property ensures sustained inhibition of LPA1 signaling even in the presence of high LPA concentrations, which are often found in fibrotic tissues.[1] Preclinical studies have demonstrated its anti-inflammatory and anti-fibrotic activity, primarily in models of pulmonary fibrosis, suggesting its potential as a best-in-class therapeutic for a variety of fibrotic diseases.[1]

Mechanism of Action: Targeting the Pro-fibrotic LPA-LPA1 Signaling Pathway

LPA, a bioactive phospholipid, exerts its pro-fibrotic effects by binding to the LPA1 receptor on various cell types, including fibroblasts and endothelial cells. This interaction triggers a cascade of downstream signaling events that promote key pathological processes in fibrosis:

-

Fibroblast Proliferation and Myofibroblast Differentiation: Activation of the LPA1 receptor stimulates fibroblast proliferation and their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.

-

Cell Migration and Recruitment: LPA acts as a chemoattractant, recruiting fibroblasts to the site of injury and inflammation.

-

Vascular Leakage and Inflammation: The LPA-LPA1 axis contributes to vascular permeability, leading to edema and the infiltration of inflammatory cells, which further drive the fibrotic process.

This compound, by selectively and insurmountably blocking the LPA1 receptor, effectively inhibits these downstream signaling pathways, thereby attenuating inflammation and fibrosis.

Quantitative Data on the Efficacy of this compound and other LPA1 Antagonists

The following tables summarize the available quantitative data for this compound and other selective LPA1 receptor antagonists in various in vitro and in vivo models of fibrosis. This comparative data highlights the therapeutic potential of targeting the LPA1 receptor in a range of fibrotic diseases.

Table 1: In Vitro Potency of LPA1 Receptor Antagonists

| Compound | Assay Type | Cell Line | Species | IC50 | Reference |

| This compound | Tango Assay (hLPAR1) | U2OS | Human | 3.1 nM | [2] |

| AM095 | Calcium Flux | CHO (hLPA1 transfected) | Human | 25 nM | MedChemExpress |

| AM966 | Calcium Release | CHO (hLPA1 transfected) | Human | 17 nM | [3] |

| SAR100842 | Calcium Response | CHO (hLPA1 transfected) | Human | Potent Inhibition | [4] |

| BMS-986278 | LPA1 Binding (Kb) | - | Human | 6.9 nM | [5] |

Table 2: In Vivo Efficacy of LPA1 Receptor Antagonists in Pulmonary Fibrosis Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| This compound | Bleomycin-induced (Mouse) | Pre-treatment | Significant reduction in markers of fibrosis. | [1] |

| AM966 | Bleomycin-induced (Mouse) | 30 mg/kg, BID | 43% reduction in BALF protein. | [6] |

| BMS-986278 | Bleomycin-induced (Rodent) | - | Demonstrated anti-fibrotic activity. | [5] |

Table 3: In Vivo Efficacy of LPA1 Receptor Antagonists in Other Fibrotic Disease Models

| Compound | Fibrotic Model | Animal Model | Key Quantitative Findings | Reference |

| AM152 | Dermal Fibrosis | Mouse | Abolished skin thickening and fibrosis. | [7] |

| SAR100842 | Dermal Fibrosis (Tsk1) | Mouse | Reversed dermal thickening and reduced skin collagen content. | [8] |

| AM152 | Renal Fibrosis (UUO) | Mouse | Reduced kidney fibrosis and markers (TGFβ1, TIMP-1). | [7] |

| EPGN2154 | Liver Fibrosis (NASH) | ob/ob Mouse | Lowered NAFLD Activity Score and incidence of advanced fibrosis. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound and other LPA1 receptor antagonists in fibrotic disease research.

In Vitro LPA1 Receptor Antagonist Assay (Tango Assay)

The Tango assay is a method to measure G protein-coupled receptor (GPCR) activation by monitoring β-arrestin recruitment.

-

Cell Line: U2OS cells stably co-expressing the human LPA1 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor, along with a β-arrestin-TEV protease fusion protein and a β-lactamase reporter gene under the control of a Gal4 upstream activating sequence.

-

Protocol:

-

Seed the Tango EDG2-bla U2OS cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of this compound and pre-incubate with the cells for a specified time.

-

Stimulate the cells with an EC80 concentration of LPA.

-

Incubate for several hours to allow for β-arrestin recruitment, TEV protease cleavage, and subsequent β-lactamase expression.

-

Add the β-lactamase substrate and measure the fluorescence signal.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used rodent model to study the pathogenesis of pulmonary fibrosis and evaluate potential therapeutics.

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Protocol:

-

Anesthetize the mice using isoflurane.

-

Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.

-

Administer this compound or vehicle orally at the desired dose and frequency, either prophylactically (starting before bleomycin administration) or therapeutically (starting at a set time point after bleomycin administration).

-

Monitor animal weight and health daily.

-

At a predetermined endpoint (e.g., day 14 or 21), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Assessments:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score fibrosis using the Ashcroft scoring system.

-

Collagen Content: Quantify total lung collagen using a Sircol collagen assay.

-

BALF Analysis: Measure total and differential cell counts, and protein concentration as an indicator of lung injury. Analyze levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1, IL-6).

-

-

In Vivo Dermal Fibrosis Model (Bleomycin-Induced)

This model is used to assess the efficacy of anti-fibrotic agents in the skin.

-

Animals: C57BL/6 mice.

-

Protocol:

-

Administer daily subcutaneous injections of bleomycin or saline into a defined area on the shaved back of the mice for 2-4 weeks.

-

Concurrently, administer this compound or vehicle orally.

-

At the end of the treatment period, euthanize the animals and collect skin biopsies from the injection site.

-

Assessments:

-

Dermal Thickness: Measure the thickness of the dermal layer from histological sections.

-

Collagen Content: Quantify collagen content in the skin biopsies.

-

Immunohistochemistry: Stain for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA).

-

-

Conclusion and Future Directions